molecular formula C22H19N3O2S2 B11491196 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11491196
M. Wt: 421.5 g/mol
InChI Key: HVOXRBXMBDVXQE-UHFFFAOYSA-N
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Description

3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, which is characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of benzyl and phenyl groups, along with the thiazolopyrimidine core, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thiazole intermediate, followed by the introduction of the pyrimidine ring through cyclization reactions. The final steps often involve the functionalization of the benzyl and phenyl groups to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolopyrimidine core to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and phenyl groups, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylthiazoles: Compounds with a benzyl group attached to a thiazole ring.

    Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.

Uniqueness

3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE stands out due to its unique combination of benzyl and phenyl groups attached to the thiazolopyrimidine core. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

3-benzyl-5-[3-(2-methylprop-2-enoxy)phenyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C22H19N3O2S2/c1-14(2)13-27-17-10-6-9-16(11-17)19-23-20-18(21(26)24-19)29-22(28)25(20)12-15-7-4-3-5-8-15/h3-11H,1,12-13H2,2H3,(H,23,24,26)

InChI Key

HVOXRBXMBDVXQE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4

Origin of Product

United States

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